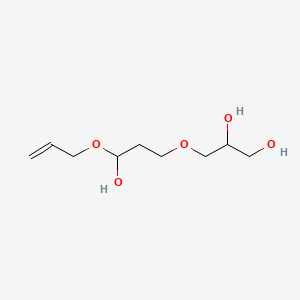![molecular formula C5H9N3O2 B15178344 N-[[(Aminocarbonyl)amino]methyl]acrylamide CAS No. 64437-72-5](/img/structure/B15178344.png)
N-[[(Aminocarbonyl)amino]methyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[(Aminocarbonyl)amino]methyl]acrylamide is a chemical compound with the molecular formula C5H9N3O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acrylamide group and an aminocarbonyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[[(Aminocarbonyl)amino]methyl]acrylamide can be synthesized through a three-component Mannich reaction. This reaction involves the condensation of formaldehyde, a secondary amine, and an acrylamide. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Mannich reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[[(Aminocarbonyl)amino]methyl]acrylamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The acrylamide group allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[[(Aminocarbonyl)amino]methyl]acrylamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[[(Aminocarbonyl)amino]methyl]acrylamide involves its ability to undergo polymerization and form cross-linked networks. This property is crucial for its applications in creating hydrogels and other polymeric materials. The molecular targets and pathways involved include interactions with various functional groups, enabling the formation of stable and responsive materials .
Comparison with Similar Compounds
Similar Compounds
N-[(Dialkylamino)methyl]acrylamide: Similar in structure but with dialkylamino groups, offering different reactivity and applications.
Methacrylamide Analogues: These compounds have a methacrylamide group instead of an acrylamide group, affecting their polymerization behavior and properties.
Uniqueness
N-[[(Aminocarbonyl)amino]methyl]acrylamide stands out due to its specific combination of an aminocarbonyl group and an acrylamide group. This unique structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in various fields .
Properties
CAS No. |
64437-72-5 |
|---|---|
Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
N-[(carbamoylamino)methyl]prop-2-enamide |
InChI |
InChI=1S/C5H9N3O2/c1-2-4(9)7-3-8-5(6)10/h2H,1,3H2,(H,7,9)(H3,6,8,10) |
InChI Key |
AHFCYFDSTXEZKS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





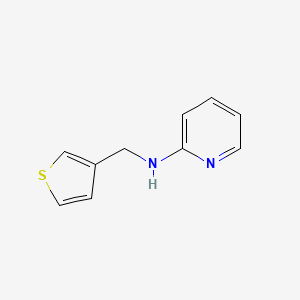

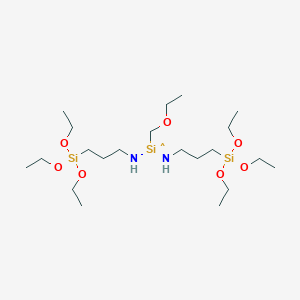
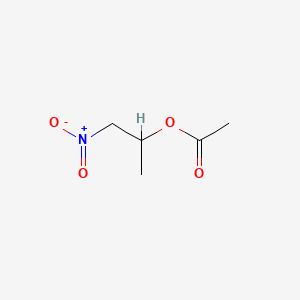
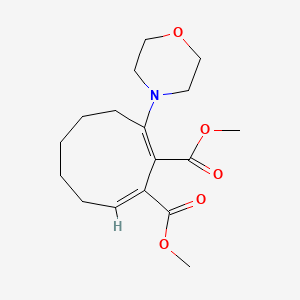
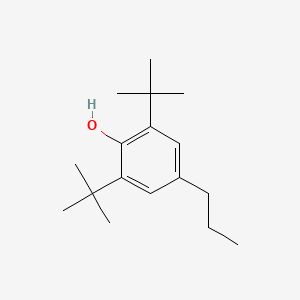
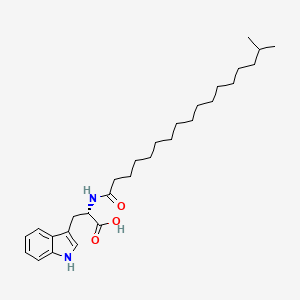
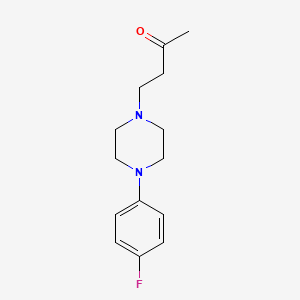

![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)
